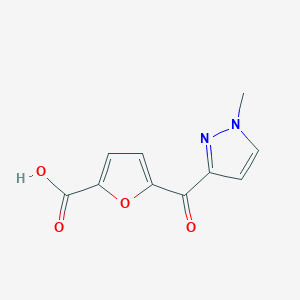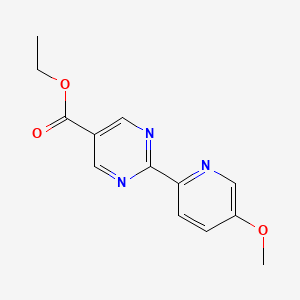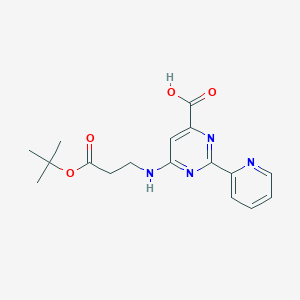
6-((3-(Tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((3-(Tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid is a complex organic compound that features a pyrimidine ring substituted with a pyridinyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-(Tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. The starting materials might include pyrimidine derivatives and pyridine derivatives, which undergo a series of reactions such as nucleophilic substitution, amination, and esterification. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butoxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions could target the pyridine or pyrimidine rings, potentially converting them into more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor agonists/antagonists. Its interaction with biological molecules can provide insights into cellular processes.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. It might serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 6-((3-(Tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-((3-(Tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxamide
- 6-((3-(Tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-methyl ester
Uniqueness
Compared to similar compounds, 6-((3-(Tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid might exhibit unique properties due to the presence of the carboxylic acid group, which can influence its solubility, reactivity, and interaction with biological targets.
Propriétés
Formule moléculaire |
C17H20N4O4 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
6-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]-2-pyridin-2-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C17H20N4O4/c1-17(2,3)25-14(22)7-9-19-13-10-12(16(23)24)20-15(21-13)11-6-4-5-8-18-11/h4-6,8,10H,7,9H2,1-3H3,(H,23,24)(H,19,20,21) |
Clé InChI |
CJINCUBLDMNNBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCNC1=NC(=NC(=C1)C(=O)O)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



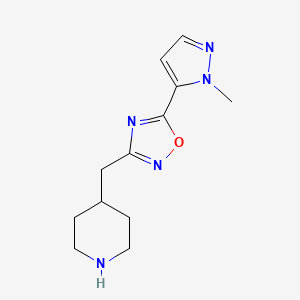

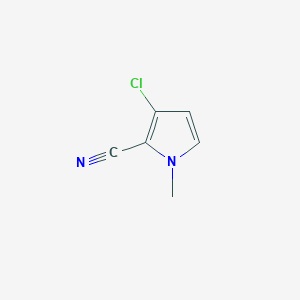
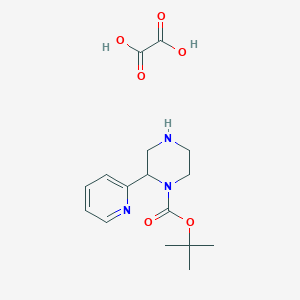


![Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11786913.png)
![Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11786919.png)
![2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11786937.png)
![2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole](/img/structure/B11786945.png)
